

Spectroscopic Analysis of Azepan-2-one Oxime: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Azepan-2-one oxime*

Cat. No.: *B098177*

[Get Quote](#)

Introduction

Azepan-2-one oxime, a derivative of caprolactam, is a molecule of interest in organic synthesis and materials science. Its structural elucidation and characterization are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for **Azepan-2-one oxime**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers and scientists in the field.

Note on Data Availability: Publicly accessible, experimentally derived spectroscopic data for **Azepan-2-one oxime** is limited. The data presented in this guide is a representative compilation based on available information and data from structurally analogous compounds where necessary. All data should be considered illustrative.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Azepan-2-one oxime**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ^1H NMR Spectroscopic Data of **Azepan-2-one Oxime**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.5-9.5	Broad Singlet	1H	N-OH
~3.2-3.4	Multiplet	2H	N-CH ₂
~2.2-2.4	Multiplet	2H	C(=N)-CH ₂
~1.5-1.8	Multiplet	6H	-(CH ₂) ₃ -

Table 2: ^{13}C NMR Spectroscopic Data of **Azepan-2-one Oxime**

Chemical Shift (δ) (ppm)	Assignment
~160-165	C=N
~40-45	N-CH ₂
~30-35	C(=N)-CH ₂
~25-30	-(CH ₂) ₃ -

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of **Azepan-2-one Oxime**

Frequency (cm ⁻¹)	Intensity	Assignment
~3300-3100	Broad	O-H stretch (oxime)
~2930, ~2860	Medium-Strong	C-H stretch (aliphatic)
~1650	Medium	C=N stretch (oxime)
~1450	Medium	C-H bend (methylene)
~950	Medium	N-O stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data of **Azepan-2-one Oxime**

m/z	Relative Intensity (%)	Assignment
128	High	[M] ⁺ (Molecular Ion)
111	Medium	[M-OH] ⁺
98	Medium	[M-NOH] ⁺
84	Medium	[M-C ₂ H ₄ N] ⁺
55	High	[C ₄ H ₇] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the **Azepan-2-one oxime** sample.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

^1H NMR Data Acquisition:

- The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The spectrometer is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse ^1H NMR experiment is performed. Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

^{13}C NMR Data Acquisition:

- A standard proton-decoupled ^{13}C NMR experiment is performed.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- The FID is processed similarly to the ^1H NMR data to yield the ^{13}C NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the solid **Azepan-2-one oxime** sample with dry potassium bromide (KBr) powder in an agate mortar.

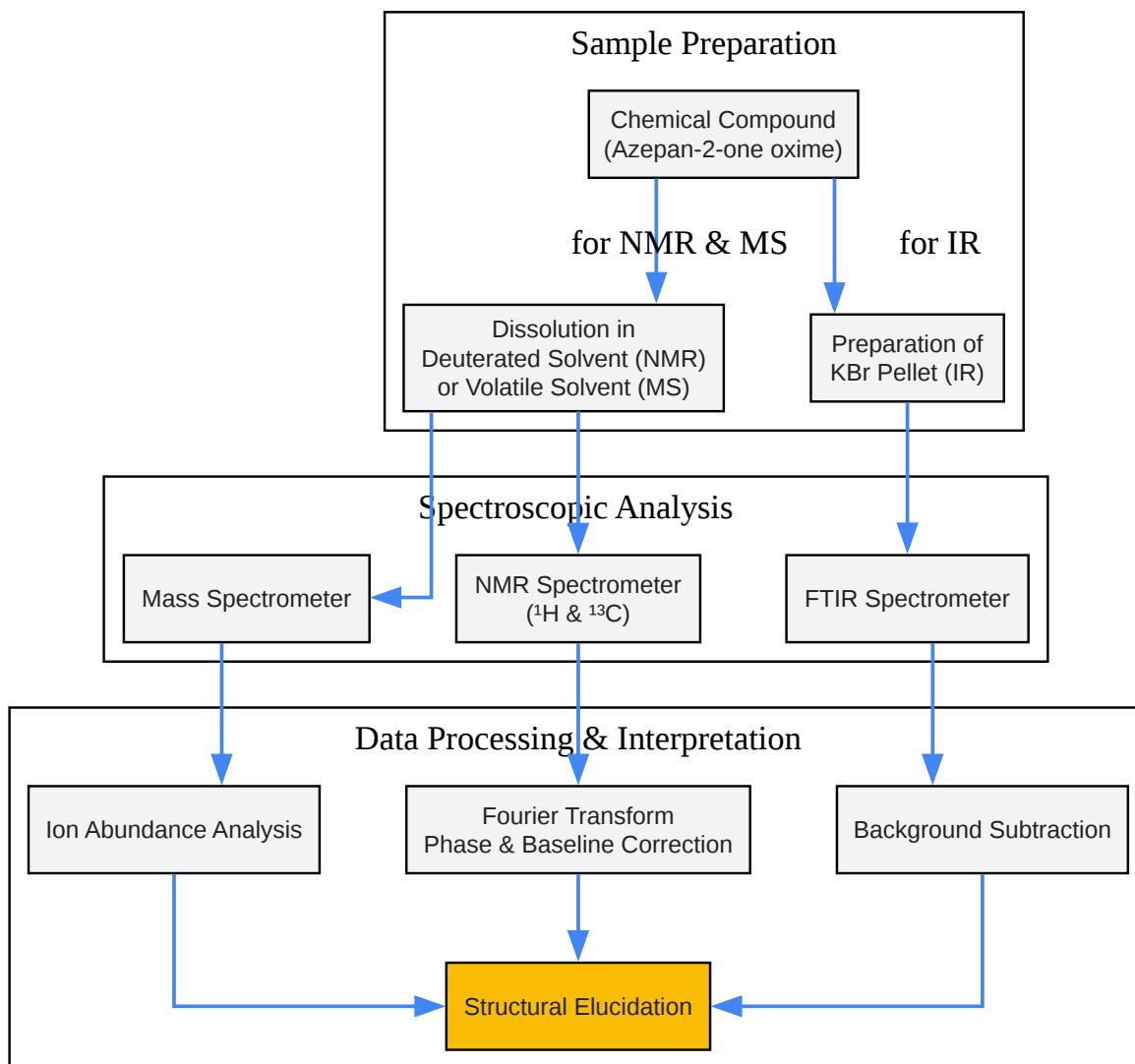
- The mixture is then compressed under high pressure using a pellet press to form a thin, transparent pellet.

Data Acquisition:

- The KBr pellet is placed in the sample holder of an FTIR spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The sample spectrum is then recorded, and the background is automatically subtracted to produce the final IR spectrum. The PubChem database indicates that the IR spectrum for **Azepan-2-one oxime** was obtained using a KBr wafer technique.[\[1\]](#)

Mass Spectrometry

Sample Introduction and Ionization:


- A dilute solution of the **Azepan-2-one oxime** sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
- Electron Ionization (EI) is a common method for small molecules, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azepan-2-one oxime | C6H12N2O | CID 1810625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Azepan-2-one Oxime: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098177#spectroscopic-data-nmr-ir-mass-spec-of-azepan-2-one-oxime>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com